Metrazifone Metrazifone Metrazifone is a potential bioactive agent. No detail information yet.
Brand Name: Vulcanchem
CAS No.: 68289-14-5
VCID: VC0535305
InChI: InChI=1S/C20H23N5O/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3
SMILES: CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Molecular Formula: C20H23N5O
Molecular Weight: 349.4 g/mol

Metrazifone

CAS No.: 68289-14-5

Cat. No.: VC0535305

Molecular Formula: C20H23N5O

Molecular Weight: 349.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Metrazifone - 68289-14-5

Specification

CAS No. 68289-14-5
Molecular Formula C20H23N5O
Molecular Weight 349.4 g/mol
IUPAC Name 5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one
Standard InChI InChI=1S/C20H23N5O/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3
Standard InChI Key FBZHCUQUPMUOCR-UHFFFAOYSA-N
SMILES CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Canonical SMILES CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

Molecular Framework and Nomenclature

Metrazifone, systematically named 5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one, features a triazinone core substituted with two dimethylaminophenyl groups at positions 5 and 6 and a methyl group at position 2 . Its two-dimensional structure (Figure 1) reveals a planar triazinone ring conjugated with aromatic systems, which may influence its electronic properties and binding interactions.

Table 1: Key Identifiers of Metrazifone

PropertyValueSource
CAS Registry Number68289-14-5
Molecular Weight349.4 g/mol
IUPAC Name5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one
SMILESCN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
InChI KeyFBZHCUQUPMUOCR-UHFFFAOYSA-N

Crystallographic and Conformational Insights

While X-ray crystallographic data for Metrazifone remains unpublished, computational models predict a dihedral angle of ~160° between the triazinone ring and the dimethylaminophenyl substituents, suggesting moderate steric hindrance . The molecule’s three-dimensional conformation (PubChem 3D Conformer) highlights potential hydrophobic pockets formed by the aromatic rings, which could facilitate interactions with biological targets .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP3-AA (Lipophilicity)3.1PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds4PubChem
Topological Polar Surface Area67.8 ŲPubChem

The moderate lipophilicity (XLogP3-AA = 3.1) implies favorable membrane permeability, while the absence of hydrogen bond donors may limit aqueous solubility . Experimental solubility data are absent, but analogues with similar polar surface areas (~68 Ų) typically exhibit solubility <1 mg/mL in water.

Pharmacological and Toxicological Considerations

Hypothesized Mechanisms of Action

Though direct studies on Metrazifone are lacking, structural analogs in the triazinone class exhibit:

  • Kinase Inhibition: Binding to ATP pockets of protein kinases due to the triazinone core’s hydrogen-bonding capacity .

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .

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